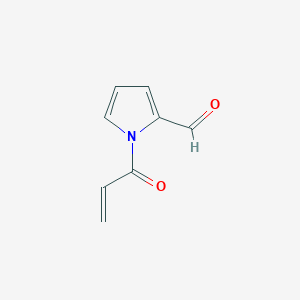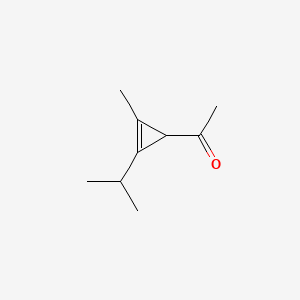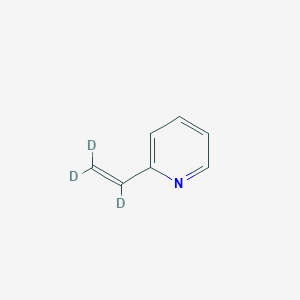
Dimethylazanium;nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylazanium;nitrate, also known as dimethylamine nitrate, is a chemical compound with the formula (CH₃)₂NH₂NO₃. It is a salt composed of the dimethylammonium cation and the nitrate anion. This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylazanium;nitrate can be synthesized through the reaction of dimethylamine with nitric acid. The reaction typically involves the following steps:
Reaction: Dimethylamine is reacted with concentrated nitric acid.
Neutralization: The resulting solution is neutralized to form the dimethylammonium nitrate salt.
Crystallization: The salt is then crystallized from the solution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Reaction: A continuous flow of dimethylamine and nitric acid is maintained to ensure a steady production rate.
Purification: The product is purified through crystallization and filtration to remove any impurities.
Drying: The final product is dried to obtain the pure this compound crystals.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylazanium;nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: Under certain conditions, it can be reduced to form dimethylamine and other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to replace the nitrate group.
Major Products Formed
Oxidation: Nitrogen oxides such as NO₂ and NO.
Reduction: Dimethylamine and other amines.
Substitution: Compounds with different functional groups replacing the nitrate.
Aplicaciones Científicas De Investigación
Dimethylazanium;nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of explosives and propellants due to its energetic properties.
Mecanismo De Acción
The mechanism of action of dimethylazanium;nitrate involves its interaction with various molecular targets. In biological systems, it can act as a source of nitrate ions, which can participate in various biochemical pathways. The nitrate ions can be reduced to nitric oxide, a signaling molecule involved in vasodilation and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium nitrate: Similar in structure but with one less methyl group.
Ethylammonium nitrate: Similar but with an ethyl group instead of two methyl groups.
Trimethylammonium nitrate: Contains three methyl groups instead of two.
Uniqueness
Dimethylazanium;nitrate is unique due to its specific balance of properties, making it suitable for various applications in research and industry. Its energetic properties make it particularly valuable in the production of explosives and propellants.
Propiedades
Fórmula molecular |
C2H8N2O3 |
|---|---|
Peso molecular |
108.10 g/mol |
Nombre IUPAC |
dimethylazanium;nitrate |
InChI |
InChI=1S/C2H7N.NO3/c1-3-2;2-1(3)4/h3H,1-2H3;/q;-1/p+1 |
Clave InChI |
PNPNMXIOVGWFOM-UHFFFAOYSA-O |
SMILES canónico |
C[NH2+]C.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)


![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)


